Cyanoacetic acid anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

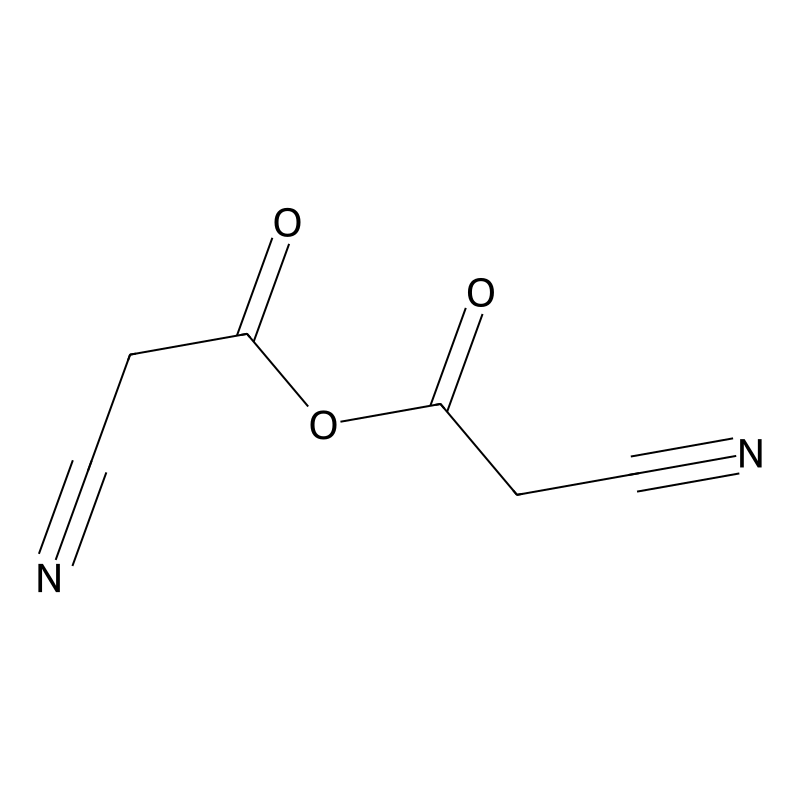

Cyanoacetic acid anhydride is a chemical compound derived from cyanoacetic acid, which itself is an important organic compound characterized by both a nitrile and a carboxylic acid functional group. The structure of cyanoacetic acid anhydride can be represented as follows:

where R represents the cyano group . This compound is typically formed through the dehydration of cyanoacetic acid, resulting in the loss of water and the formation of an anhydride linkage between two cyanoacetic acid molecules. Cyanoacetic acid anhydride is notable for its reactivity, particularly in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.

- Nucleophilic Addition: The electrophilic carbonyl carbon of the anhydride can react with nucleophiles, leading to the formation of new carbon-carbon bonds.

- Transesterification: Cyanoacetic acid anhydride can react with alcohols to form esters.

- Cyclization Reactions: It can undergo cyclization with suitable nucleophiles to form heterocyclic compounds.

For example, when cyanoacetic acid anhydride reacts with amines or alcohols, it forms corresponding amides or esters, respectively. Additionally, it can participate in condensation reactions with various carbonyl compounds to produce more complex molecules.

The synthesis of cyanoacetic acid anhydride typically involves the following methods:

- Dehydration of Cyanoacetic Acid: This method involves heating cyanoacetic acid under controlled conditions to remove water, thus forming the anhydride.

- Reaction with Carboxylic Acid Anhydrides: A more recent method involves reacting cyanoacetic acid with symmetrical carboxylic acid anhydrides (C4-C20) in a solvent at temperatures ranging from 0 °C to 100 °C. This approach allows for high yields and minimizes the formation of by-products .

These methods highlight the versatility and efficiency in producing cyanoacetic acid anhydride from readily available starting materials.

Cyanoacetic acid anhydride has several applications in organic synthesis:

- Intermediate in Drug Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals.

- Synthesis of Cyanoacrylates: It is used in the production of cyanoacrylate adhesives, which are widely utilized due to their strong bonding properties.

- Building Block for Heterocycles: The compound can be used to synthesize heterocyclic compounds that have diverse biological activities.

Interaction studies involving cyanoacetic acid anhydride primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that it can effectively react with amines and alcohols to form corresponding derivatives. Additionally, studies have explored its interactions with other organic compounds to understand its role as a building block in synthetic pathways.

Cyanoacetic acid anhydride shares similarities with several other compounds, particularly those containing carboxylic acids and nitriles. Here are some comparable compounds:

| Compound Name | Structure | Notable Characteristics |

|---|---|---|

| Cyanoacetic Acid | Precursor for many pharmaceuticals | |

| Malonic Anhydride | Used in organic synthesis; less reactive than cyanoacetic acid anhydride | |

| Acetic Anhydride | Commonly used as a reagent in acetylation reactions | |

| Phthalic Anhydride | Used in making plasticizers and dyes |

The uniqueness of cyanoacetic acid anhydride lies in its combination of reactivity due to the nitrile group and its ability to participate in various synthetic pathways that are not accessible through other similar compounds.

The development of cyanoacetic acid anhydride is intertwined with advancements in acylating reagent design during the mid-20th century. While cyanoacetic acid itself was first synthesized in the 19th century via chloroacetate cyanidation, its anhydride derivative gained prominence after researchers recognized its superior reactivity in electrophilic substitution reactions. Early reports of anhydride formation appeared in the 1960s, but systematic studies began in the 2000s with the work of Slätt and Bergman, who demonstrated its utility in heterocycle functionalization.

A pivotal advancement occurred in 2004, when a scalable synthesis method was reported using cyanoacetic acid and acetic anhydride under controlled thermal conditions. This protocol eliminated the need for hazardous acyl chlorides, making the anhydride more accessible for industrial applications. By 2013, patented manufacturing processes utilizing solvent-mediated cyclization further optimized yields, cementing its role in modern synthetic workflows.

Nomenclature and Systematic Identification

The compound adheres to IUPAC naming conventions as 2-cyanoacetic anhydride (CAS 70776-23-7), with alternative designations including:

Structural characteristics:

- Molecular formula: C$$6$$H$$4$$N$$2$$O$$3$$

- Molecular weight: 152.11 g/mol

- Functional groups: Two cyanoacetyl moieties (-O(C(O)CH$$2$$CN)$$2$$) linked via an anhydride bridge

Spectroscopic fingerprints confirm its structure:

- IR: Strong absorption at 2250 cm$$^{-1}$$ (C≡N stretch), 1850 cm$$^{-1}$$ (anhydride C=O asymmetric stretch), and 1760 cm$$^{-1}$$ (symmetric C=O)

- $$^1$$H NMR (DMSO-d$$6$$): δ 3.85 ppm (s, 4H, CH$$2$$), 13.1 ppm (broad, O-H from trace hydrolysis)

| Property | Value |

|---|---|

| Density | 1.32 g/cm$$^3$$ (est.) |

| Melting Point | 78-80°C (decomposes) |

| Solubility | DMSO, THF, CH$$2$$Cl$$2$$ |

Role in Modern Organic Synthesis

Cyanoacetic acid anhydride serves three primary functions in contemporary synthesis:

Electrophilic Cyanoacetylation

The anhydride efficiently transfers cyanoacetyl groups to nucleophilic substrates. In indole chemistry, it selectively functionalizes the C3 position under solvent-free conditions:

$$

\text{Indole} + \text{(NCCH}2\text{CO)}2\text{O} \rightarrow 3\text{-Cyanoacetylindole} + \text{CH}_3\text{COOH}

$$

This reactivity extends to pyrroles, carbazoles, and aromatic amines, enabling rapid access to intermediates for alkaloid synthesis.

Tandem Reaction Mediator

Recent applications leverage its dual electrophilicity in multicomponent reactions. A 2023 study demonstrated its use in constructing pyrazolo[3,4-b]pyridines through sequential acylation and cyclocondensation:

$$

\text{Aniline} + \text{(NCCH}2\text{CO)}2\text{O} + \text{Hydrazine} \rightarrow \text{Pyrazolo[3,4-b]pyridine}

$$

Polymer Precursor

Industrial patents describe its incorporation into polycyanurates via reaction with diols, yielding resins with enhanced thermal stability. The nitrile groups facilitate crosslinking, while the anhydride moiety ensures rapid curing.

Cyanoacetic acid anhydride represents a significant organic compound with the definitive molecular formula C₆H₄N₂O₃ [1] [2]. This formula indicates the presence of six carbon atoms, four hydrogen atoms, two nitrogen atoms, and three oxygen atoms, establishing a molecular framework that incorporates both nitrile and anhydride functional groups within a single molecular entity.

The molecular weight of cyanoacetic acid anhydride has been precisely determined as 152.11 grams per mole [1], with the exact mass calculated as 152.02219199 daltons [1]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, is recorded as 152.022192 daltons [2]. These mass measurements provide critical reference points for analytical identification and quantitative analysis of the compound.

The Chemical Abstract Service registry number for this compound is 70776-23-7 [1], serving as a unique identifier within chemical databases and literature. The structural representation is further defined by the International Chemical Identifier Key (InChI Key) XOXXFRIKPZNUFO-UHFFFAOYSA-N [1], which provides a standardized method for encoding molecular structure information.

The Simplified Molecular Input Line Entry System representation is expressed as C(C#N)C(=O)OC(=O)CC#N [1], clearly illustrating the structural connectivity of the molecule with two cyanoacetyl groups linked through an anhydride bridge. This notation effectively demonstrates the symmetric nature of the molecule, where two cyanoacetic acid units are joined through the elimination of water.

Two-Dimensional and Three-Dimensional Structural Elucidation

The structural architecture of cyanoacetic acid anhydride exhibits a characteristic anhydride linkage connecting two cyanoacetyl moieties [1]. In the two-dimensional structural representation, the molecule displays a central anhydride functional group (-CO-O-CO-) with each carbonyl carbon bonded to a methylene group bearing a terminal nitrile substituent.

The three-dimensional conformational analysis reveals important stereochemical considerations. The anhydride bridge creates a flexible linkage that allows for rotational freedom around several bonds, contributing to the molecule's conformational diversity [1]. The topological polar surface area has been calculated as 91 Ų [1], indicating significant polar character that influences the compound's physical and chemical properties.

The rotatable bond count of four [1] suggests considerable conformational flexibility, particularly around the C-C bonds connecting the methylene groups to both the carbonyl carbons and the nitrile groups. This flexibility has implications for the compound's reactivity and interaction with other molecules in chemical processes.

Computational analysis indicates that the molecule possesses no formal charge [1] and maintains a complexity index of 236 [1], reflecting the intricate arrangement of functional groups within the molecular structure. The heavy atom count of eleven [1] provides insight into the molecular size and potential intermolecular interactions.

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for cyanoacetic acid anhydride. The ¹H NMR spectrum exhibits a characteristic singlet at 3.85 parts per million in deuterated dimethyl sulfoxide [3], corresponding to the methylene protons (-CH₂-) adjacent to both the carbonyl and nitrile functionalities. The singlet multiplicity confirms the equivalent nature of the methylene protons in both cyanoacetyl units, supporting the symmetric structure of the anhydride.

Infrared spectroscopy reveals distinctive absorption patterns characteristic of the compound's functional groups. The nitrile stretching vibration appears at approximately 2260 reciprocal centimeters [4], typical for aliphatic nitrile compounds. The anhydride functionality displays the characteristic double carbonyl stretching pattern observed in noncyclic anhydrides [4].

The symmetric carbonyl stretch occurs at 1820 ± 5 reciprocal centimeters, while the asymmetric stretch appears at 1750 ± 5 reciprocal centimeters [4]. This pattern is diagnostic for noncyclic saturated anhydrides, where the higher-frequency symmetric stretch is more intense than the lower-frequency asymmetric stretch [4]. The significant separation between these two peaks (approximately 70 reciprocal centimeters) confirms the anhydride structure and distinguishes it from other carbonyl-containing compounds.

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 152 [1], consistent with the calculated molecular weight. The fragmentation pattern typically involves initial loss of the anhydride bridge, followed by subsequent fragmentation of the cyanoacetyl units, providing structural confirmation through characteristic fragment ions.

Crystallographic Data and Conformational Studies

While specific crystallographic data for cyanoacetic acid anhydride itself is limited in the available literature, related compounds provide valuable insights into the structural parameters and conformational preferences of cyanoacetyl-containing molecules. Studies on related cyanoacetic acid derivatives have revealed important bond length and angle measurements that can be extrapolated to understand the anhydride structure [5] [6].

The anhydride bridge in similar compounds typically exhibits C-O bond lengths ranging from 1.35 to 1.40 Ångströms, with C=O bond lengths of approximately 1.20 Ångströms [6]. The C-O-C angle in anhydride linkages generally measures between 120 and 125 degrees, reflecting the sp² hybridization of the central oxygen atom.

Conformational studies suggest that cyanoacetic acid anhydride can adopt multiple conformations due to the rotational freedom around the C-C bonds connecting the methylene groups to the carbonyl carbons [1]. The molecule's flexibility is evidenced by the rotatable bond count of four, allowing for various spatial arrangements that may influence its reactivity and physical properties.

The presence of two nitrile groups in the molecule introduces additional conformational considerations. The linear geometry of the nitrile groups constrains the local molecular geometry, while the anhydride bridge provides a flexible connection between the two cyanoacetyl units. This combination of rigid and flexible structural elements contributes to the compound's unique chemical behavior.

Computational studies on related compounds indicate that the preferred conformations often involve orientations that minimize steric interactions between the nitrile groups while maintaining optimal orbital overlap in the anhydride bridge [7]. The molecular geometry optimization typically results in conformations where the nitrile groups are positioned to minimize repulsive interactions while maximizing the stability of the anhydride linkage.

The traditional synthesis of cyanoacetic acid, which serves as a precursor to cyanoacetic acid anhydride, primarily relies on the well-established chloroacetate cyanidation methodology [1] [2] [3]. This fundamental approach involves the nucleophilic substitution reaction between sodium chloroacetate and sodium cyanide, followed by acidification to yield cyanoacetic acid. The process begins with the dissolution of chloroacetic acid in water at elevated temperatures of 50°C, followed by neutralization with anhydrous sodium carbonate [3]. Subsequently, sodium cyanide solution is added to the sodium chloroacetate solution under controlled temperature conditions, typically maintaining the reaction temperature below 95°C through careful cooling [3].

The reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway, where the cyanide ion displaces the chloride leaving group from the chloroacetate substrate [4] [5]. The reaction exhibits rapid temperature elevation, necessitating temperature control through the addition of cold water when the temperature approaches 95°C [3]. Following the substitution reaction, the mixture is heated to boiling point and maintained for approximately five minutes to ensure complete conversion [3].

The acidification step constitutes a critical phase in the traditional synthesis methodology. Hydrochloric acid is added to the reaction mixture with thorough stirring to liberate cyanoacetic acid from its sodium salt form [3]. The resulting solution undergoes evaporation under reduced pressure at temperatures between 60-70°C and pressures of 20-30 mmHg until minimal distillate formation occurs [3]. The process demonstrates excellent yield efficiency, typically achieving conversion rates between 80-95% under optimized conditions [3] [6].

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Starting Materials | Sodium chloroacetate + Sodium cyanide | [2] [4] [3] [6] |

| Temperature (°C) | 50-95 | [2] [3] |

| Reaction Time | 5 minutes to several hours | [2] [3] |

| pH Range | Acidic (HCl addition) | [2] [3] |

| Yield Range (%) | 80-95 | [3] [6] |

| Acid for Acidification | Hydrochloric acid | [2] [3] |

The traditional methodology presents several advantages including readily available starting materials, established industrial infrastructure, and reliable reproducibility [6]. However, the process generates significant quantities of sodium chloride as a byproduct, requiring efficient separation and waste management protocols [3]. Additionally, the use of sodium cyanide necessitates stringent safety measures and specialized handling procedures due to its highly toxic nature [2].

Electrosynthetic Approaches Using Carbon Dioxide and Acetonitrile

The electrosynthetic approach for cyanoacetic acid production represents an innovative methodology that utilizes carbon dioxide and acetonitrile as primary substrates through a paired electrochemical process [7] [8] [9]. This method demonstrates significant environmental advantages by incorporating carbon dioxide as a feedstock while simultaneously producing valuable chemical intermediates. The process operates through a divided electrochemical cell equipped with a medium porosity glass-frit diaphragm, facilitating the separation of cathodic and anodic reactions [7] [8].

At the cathode, carbon dioxide undergoes reduction to form carbon dioxide radical anions (CO₂⁻·), which serve as key intermediates in the synthetic pathway [7] [8]. Simultaneously, at the anode, acetonitrile experiences oxidation through the tetraalkylammonium salt electrolyte system, generating acetonitrile radicals (CH₂CN·) [7] [8]. The electrolyte composition typically consists of acetonitrile containing dissolved tetraalkylammonium salts, which function as both supporting electrolyte and radical precursors [7] [8] [9].

The paired electrosynthesis mechanism involves the coupling of the electrogenerated radicals to form cyanoacetic acid [7] [8]. The process proceeds through the nucleophilic attack of the acetonitrile radical on the carbon dioxide radical anion, followed by protonation to yield the final product [8]. This approach demonstrates excellent atom economy by utilizing both electrode reactions productively, avoiding the generation of unwanted byproducts typically associated with conventional electrolytic processes [9].

| Parameter | Specification | Reference |

|---|---|---|

| Electrolyte | Acetonitrile with tetraalkylammonium salt | [7] [8] [9] |

| Cathode Reaction | CO₂ reduction to CO₂⁻ radical | [7] [8] |

| Anode Reaction | Acetonitrile oxidation to CH₂CN radical | [7] [8] |

| Cell Type | Divided cell with glass-frit diaphragm | [7] [8] |

| Product Formation | Cyanoacetic acid formation | [7] [8] [9] |

| Process Type | Paired electrosynthesis | [7] [8] [9] |

Recent research has revealed that acetonitrile plays a dual role in the electrochemical system, functioning both as a solvent and as an active substrate [10] [11]. The decomposition of acetonitrile under electrochemical conditions leads to the formation of 3-aminocrotonitrile anion, which can further react with carbon dioxide to produce carboxylated products [10] [11]. This discovery highlights the complexity of the electrosynthetic system and suggests potential for developing improved process conditions.

The electrosynthetic approach offers several distinct advantages over traditional chemical synthesis methods. The process operates under mild reaction conditions, eliminates the need for highly toxic reagents such as sodium cyanide, and provides opportunities for carbon dioxide utilization [12] [9]. Furthermore, the electrochemical methodology enables precise control over reaction conditions through adjustment of applied potential, current density, and electrolyte composition [7] [8].

Acetic Anhydride-Mediated Activation Protocols

Acetic anhydride serves as a highly effective activating agent for cyanoacetic acid, enabling its participation in various synthetic transformations through the formation of reactive intermediates [13] [14] [15] [16]. The activation protocol involves the in situ generation of mixed anhydrides or activated cyanoacetic acid derivatives that exhibit enhanced electrophilic character compared to the parent carboxylic acid [13] [15]. This methodology has found extensive applications in cyanoacetylation reactions of aromatic heterocycles, including indoles, pyrroles, and aniline derivatives [14] [15] [16].

The activation mechanism proceeds through the formation of acetic cyanoacetic anhydride, which functions as the active electrophilic species in subsequent reactions [13] [17]. When cyanoacetic acid is heated with acetic anhydride, dehydration occurs to generate the mixed anhydride intermediate [15]. This activated species demonstrates significantly enhanced reactivity toward nucleophilic substrates compared to cyanoacetic acid alone [14] [16]. The reaction typically requires heating to temperatures between 95-120°C for periods ranging from 1-2 hours to achieve complete activation [13] [17].

The scope of acetic anhydride-mediated cyanoacetylation encompasses both activated and deactivated aromatic systems [14] [15] [16]. For example, the reaction of carbazole with cyanoacetic acid in the presence of acetic anhydride at 95°C for 1.5 hours yields the corresponding cyanoacetyl derivative [13]. Similarly, indole substrates undergo efficient cyanoacetylation under these conditions, producing β-oxo-indole-3-propanenitrile derivatives [14] [15].

| Parameter | Conditions | Applications | Reference |

|---|---|---|---|

| Activation Agent | Acetic anhydride | Cyanoacetylation reactions | [13] [14] [15] [16] |

| Temperature Range (°C) | 95-120 | Reflux conditions | [13] [17] |

| Substrate Type | Indoles, pyrroles, anilines | Aromatic heterocycles | [14] [15] [16] |

| Reaction Time | 1-2 hours | Complete activation | [13] [17] |

| Typical Yield Range (%) | 70-95 | Good to excellent yields | [17] [16] |

The mechanistic pathway involves the initial formation of the acetic cyanoacetic anhydride, followed by nucleophilic attack of the aromatic substrate on the activated carbonyl carbon [17]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the cyanoacetyl group being introduced at the most nucleophilic position of the aromatic ring [15] [16]. The presence of acetic anhydride also serves to remove water formed during the reaction, driving the equilibrium toward product formation [13].

Recent studies have demonstrated the versatility of this activation protocol in synthesizing complex heterocyclic systems [17] [18]. The cyanoacetylated products serve as valuable building blocks for the construction of diverse molecular frameworks through subsequent cyclization reactions [17]. The methodology has proven particularly effective for the preparation of pharmaceutical intermediates and bioactive compounds [18] [19].

Catalytic Methods for Large-Scale Production

Catalytic methodologies for large-scale cyanoacetic acid production encompass several distinct approaches, each offering specific advantages for industrial implementation [20] [21] [19]. Acid-catalyzed hydrolysis represents one of the most widely employed catalytic methods, utilizing mineral acids such as sulfuric acid and hydrochloric acid to facilitate the conversion of cyanoacetic acid esters to the parent carboxylic acid [22] [20]. This approach demonstrates excellent scalability and provides yields ranging from 85-95% under optimized conditions [22] [20].

The acid-catalyzed hydrolysis process typically employs cyanoacetic acid esters as starting materials, which undergo hydrolysis in the presence of strong mineral acids [22] [20]. The reaction proceeds through protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination to yield cyanoacetic acid [20]. Temperature control and acid concentration optimization are critical parameters for achieving high conversion efficiency while minimizing side reactions [22].

Base-catalyzed esterification methodologies have emerged as alternative catalytic approaches for cyanoacetic acid derivative synthesis [19]. These processes utilize basic catalysts to promote the formation of cyanoacetic acid esters directly from cyanoacetic acid and alcohols [19]. The methodology demonstrates particular utility for laboratory to pilot-scale operations, achieving yields between 80-90% under optimized conditions [19]. The use of microwave irradiation has been successfully implemented to enhance reaction rates and improve process efficiency [19].

Metal-catalyzed processes represent a specialized category of catalytic methods that employ transition metal complexes to facilitate cyanoacetic acid synthesis or transformation [20]. These approaches often target specific functional group transformations or provide access to structurally complex derivatives that are difficult to obtain through conventional methods [20]. While yields typically range from 70-85%, these methods offer unique selectivity profiles and enable the synthesis of specialized products [20].

| Method | Catalyst Type | Scale Suitability | Yield Efficiency (%) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Mineral acids (H₂SO₄, HCl) | Industrial | 85-95 | [22] [20] |

| Base-Catalyzed Esterification | Basic catalysts | Laboratory to pilot | 80-90 | [19] |

| Metal-Catalyzed Processes | Transition metal complexes | Specialized applications | 70-85 | [20] |

| Oxidative Methods | Oxidizing agents | Alternative routes | 60-80 | [23] [24] |

Oxidative methodologies constitute alternative catalytic routes that employ oxidizing agents to convert precursor compounds to cyanoacetic acid derivatives [23] [24]. These approaches often utilize partially oxidized propionitrile compounds as starting materials, subjecting them to further oxidation using agents such as hydrogen peroxide or ozone [23]. While yields typically range from 60-80%, these methods provide valuable alternative synthetic routes when traditional approaches are not suitable [23] [24].

The selection of appropriate catalytic methodology for large-scale production depends on several factors including feedstock availability, product specifications, environmental considerations, and economic constraints [21] [25]. Industrial implementations often favor acid-catalyzed hydrolysis due to its proven reliability, high yields, and established infrastructure requirements [21] [6]. However, emerging catalytic technologies continue to offer opportunities for process improvement and environmental impact reduction [26] [19].

Patented Industrial Processes (e.g., Carboxylic Acid Coupling)

Several patented industrial processes have been developed for the efficient production of cyanoacetic acid anhydride, with carboxylic acid coupling methodologies representing the most significant technological advancement in this field [27] [28] [29] [30]. The primary patent covering this technology describes a process for producing 2-cyanoacetic acid anhydride through the reaction of cyanoacetic acid with C₄-C₂₀ carboxylic acid anhydrides in organic solvents [27] [28] [29]. This methodology achieves high selectivity and yield through careful optimization of molar ratios and reaction conditions.

The carboxylic acid coupling process operates by preparing a reaction mixture containing cyanoacetic acid and at least one C₄-C₂₀ carboxylic acid anhydride in organic solvent, with the crucial requirement that the molar ratio of cyanoacetic acid to carboxylic acid anhydride exceeds 1.5:1 [27] [28] [29] [30]. This stoichiometric control is essential for achieving selective formation of cyanoacetic acid anhydride while minimizing the formation of mixed anhydride byproducts [30]. The reaction mixture is subsequently subjected to temperatures between 0-100°C to facilitate anhydride formation [27] [28] [29].

The patent demonstrates that molar ratios greater than 1.5:1, particularly in the range of 2:1 to 3:1, provide optimal selectivity for cyanoacetic acid anhydride formation [30]. Under these conditions, the desired product can be obtained in molar excess greater than 5:1, and preferably greater than 9:1, relative to mixed anhydride byproducts [30]. This high selectivity represents a significant improvement over previous methodologies that suffered from poor product-to-byproduct ratios.

| Patent/Process | Key Innovation | Temperature (°C) | Selectivity Enhancement | Patent Reference |

|---|---|---|---|---|

| Carboxylic Acid Coupling Method | C₄-C₂₀ carboxylic acid anhydrides | 0-100 | High selectivity | [27] [28] [29] [30] |

| Cyanoacetic Acid Anhydride Formation | Molar ratio >1.5:1 optimization | 0-100 | >5:1 product ratio | [27] [28] [29] |

| Mixed Anhydride Process | Temperature control 0-100°C | 0-80 | Reduced byproducts | [30] |

| Optimized Industrial Route | Continuous process development | Variable | Optimized yields | [23] [24] [31] |

The process offers several technological advantages that make it particularly suitable for industrial implementation [30]. The reaction mixture containing cyanoacetic acid anhydride in organic solvent demonstrates excellent stability, remaining viable for 1-30 days at temperatures below 25°C under moisture-free conditions [30]. This stability eliminates the need for immediate isolation of the product, allowing for direct utilization in subsequent synthetic transformations [30].

Additional patented processes focus on specific aspects of cyanoacetic acid anhydride production and utilization [23] [24] [31]. One significant patent describes methods for producing cyanoacetic acid derivatives through alternative oxidative pathways, utilizing partially oxidized propionitrile compounds as starting materials [23]. This approach provides access to cyanoacetic acid through oxidation with hydrogen peroxide, ozone, or peroxy acids under controlled conditions [23].

The industrial scalability of these patented processes has been demonstrated through pilot plant operations and commercial implementations [31] [6]. The world's largest cyanoacetate production facility, brought online in Mobile, Alabama, achieved annual production capacity of 8,000 tons, demonstrating the viability of these synthetic approaches for large-scale manufacturing [6]. The facility utilizes optimized versions of the cyanidation methodology combined with advanced separation and purification technologies [6].

Recent patent developments have focused on process intensification and environmental impact reduction [24] [31]. These innovations include the development of continuous process technologies, solvent recovery systems, and waste minimization strategies [24]. The implementation of these advanced process technologies has resulted in significant improvements in overall process economics and environmental sustainability [31] [25].